molecular formula C6H7N B1641972 4-Methylpyridine-D7 CAS No. 29372-29-0

4-Methylpyridine-D7

Cat. No.: B1641972
CAS No.: 29372-29-0
M. Wt: 100.17 g/mol
InChI Key: FKNQCJSGGFJEIZ-AAYPNNLASA-N
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Description

4-Methylpyridine-D7, also known as heptadeutero-4-methylpyridine, is a deuterated form of 4-methylpyridine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6D7N, and it is commonly used in various scientific research applications due to its unique properties .

Biochemical Analysis

Biochemical Properties

KM-4 can completely consume 4-Methylpyridine-D7 in aquatic solutions within 24 hours

Cellular Effects

The cellular effects of this compound are largely unexplored. Given its consumption by Arthrobacter sp. KM-4 , it’s likely that this compound influences cellular function within this organism. The specific impact on cell signaling pathways, gene expression, and cellular metabolism remains to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridine-D7 can be synthesized through the deuteration of 4-methylpyridine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

In industrial settings, the production of this compound involves the same catalytic exchange process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The deuterated compound is then purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-D7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-pyridinecarboxylic acid-D7 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to 4-methylpiperidine-D7 using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group is replaced by other functional groups using reagents like sodium amide (NaNH2) or sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

Major Products Formed

    Oxidation: 4-Pyridinecarboxylic acid-D7.

    Reduction: 4-Methylpiperidine-D7.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

4-Methylpyridine-D7 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Comparison with Similar Compounds

4-Methylpyridine-D7 can be compared with other deuterated and non-deuterated pyridine derivatives:

    4-Methylpyridine: The non-deuterated analog, which has similar chemical properties but lacks the unique benefits of deuteration.

    2-Methylpyridine-D7: Another deuterated pyridine derivative with the methyl group at the 2-position, exhibiting different reactivity and applications.

    3-Methylpyridine-D7: Similar to this compound but with the methyl group at the 3-position, leading to variations in chemical behavior and uses.

The uniqueness of this compound lies in its specific deuteration pattern, which provides distinct advantages in research and industrial applications .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNQCJSGGFJEIZ-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyridine-D7
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4-Methylpyridine-D7
Reactant of Route 3
4-Methylpyridine-D7
Reactant of Route 4
4-Methylpyridine-D7
Reactant of Route 5
4-Methylpyridine-D7
Reactant of Route 6
4-Methylpyridine-D7

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